1-Ethyl-2,2-dimethylpiperazine dihydrochloride
Overview
Description
1-Ethyl-2,2-dimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in chemical research and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-Ethyl-2,2-dimethylpiperazine dihydrochloride typically involves the alkylation of 2,2-dimethylpiperazine with ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Ethyl-2,2-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2,2-dimethylpiperazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active piperazine derivatives.
Industry: It is used as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,2-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-Ethyl-2,2-dimethylpiperazine dihydrochloride can be compared with other similar compounds, such as:
- 1-Ethylpiperazine
- 2-Ethyl-1-isopropylpiperazine
- 1-Isopropylpiperazine
- 1-n-Propylpiperazine dihydrobromide
- 2,6-Dimethylpiperazine
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific ethyl and dimethyl substitutions, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
1-ethyl-2,2-dimethylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-4-10-6-5-9-7-8(10,2)3;;/h9H,4-7H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDGGBPLLAQIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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